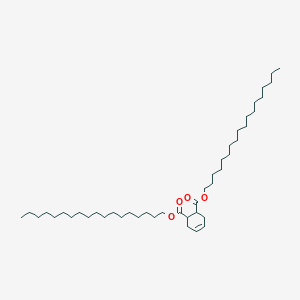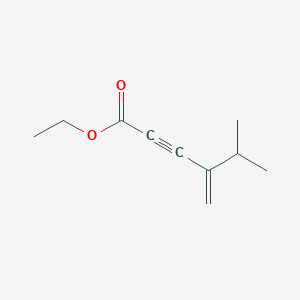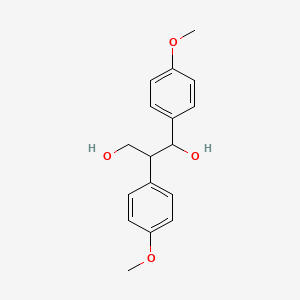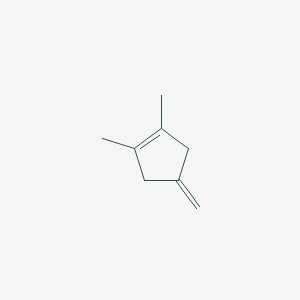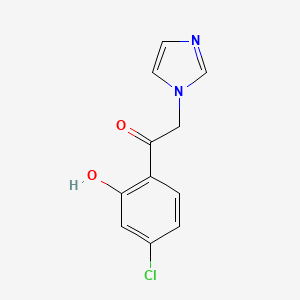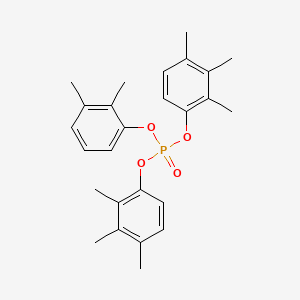![molecular formula C11H18O4 B14419018 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate CAS No. 82372-19-8](/img/structure/B14419018.png)
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with an acetate group attached to the spiro carbon The molecular formula of 1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is C10H16O4
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring. The resulting 1,4-dioxaspiro[4.5]decane is then reacted with acetic anhydride to introduce the acetate group .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as montmorillonite KSF can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
科学的研究の応用
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of biolubricants.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.4]decan-3-ylmethyl acetate: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decan-3-ylmethyl acetate: Contains an additional oxygen atom in the ring structure.
1,4-Dioxaspiro[4.5]decan-2-ylmethyl acetate: Differing position of the acetate group
Uniqueness
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is unique due to its specific spiro linkage and the position of the acetate group, which confer distinct chemical and biological properties
特性
CAS番号 |
82372-19-8 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
1,4-dioxaspiro[4.5]decan-3-ylmethyl acetate |
InChI |
InChI=1S/C11H18O4/c1-9(12)13-7-10-8-14-11(15-10)5-3-2-4-6-11/h10H,2-8H2,1H3 |
InChIキー |
CMFIJWZEJGERMK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1COC2(O1)CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


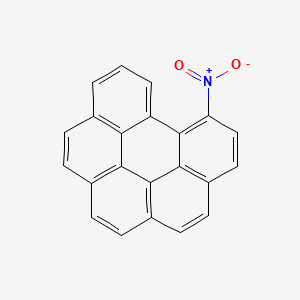
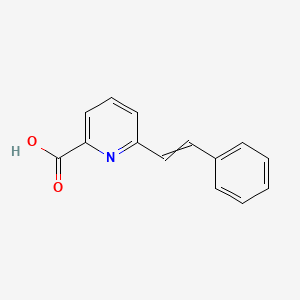
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
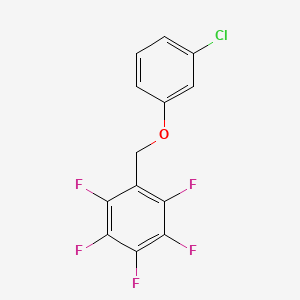
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)

![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
